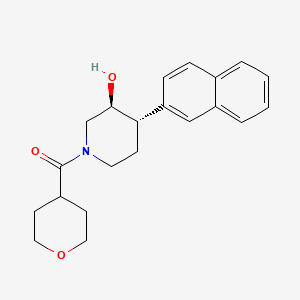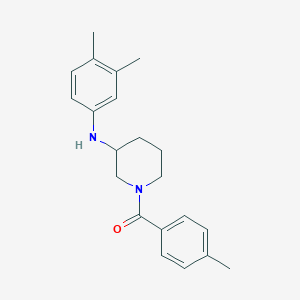
(3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol
Vue d'ensemble
Description
(3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol, also known as NAP, is a chemical compound that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol is not fully understood, but it is believed to involve the modulation of cellular signaling pathways and the regulation of gene expression. (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been shown to activate the Akt signaling pathway, which is involved in cell survival and growth. Additionally, (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been reported to inhibit the production of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
(3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been shown to have various biochemical and physiological effects, including the regulation of oxidative stress, the reduction of apoptosis, and the modulation of neurotransmitter systems. Studies have reported that (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol can reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. Additionally, (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been shown to inhibit the activation of caspase-3, a key mediator of apoptosis. Furthermore, (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been reported to modulate the activity of dopamine and serotonin receptors, which are involved in mood regulation and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol in lab experiments is its low toxicity and high solubility in water, which makes it easy to administer to cells and animals. Additionally, (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been reported to have a long half-life, which allows for sustained effects. However, one limitation of using (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol in lab experiments is its high cost, which may limit its widespread use.
Orientations Futures
There are several future directions for research on (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol, including the investigation of its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol and to identify its molecular targets. Furthermore, the development of more cost-effective synthesis methods for (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol could increase its accessibility for research purposes.
In conclusion, (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol is a chemical compound that has shown potential in various scientific research applications, particularly in the field of neurology. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol in the treatment of neurological disorders.
Applications De Recherche Scientifique
(3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol can improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, (3S*,4S*)-4-(2-naphthyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-ol has been investigated for its potential use as a neuroprotective agent in stroke and spinal cord injury.
Propriétés
IUPAC Name |
[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c23-20-14-22(21(24)16-8-11-25-12-9-16)10-7-19(20)18-6-5-15-3-1-2-4-17(15)13-18/h1-6,13,16,19-20,23H,7-12,14H2/t19-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPAKULWHHNCDF-VQTJNVASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC3=CC=CC=C3C=C2)O)C(=O)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC3=CC=CC=C3C=C2)O)C(=O)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-{[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl}-2-furyl)benzonitrile](/img/structure/B4255558.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-3-isoxazolecarboxamide](/img/structure/B4255564.png)
![3-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B4255574.png)
amino]methyl}phenyl)ethanone](/img/structure/B4255588.png)
![2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide](/img/structure/B4255602.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4255608.png)
![2-fluoro-N-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzamide](/img/structure/B4255614.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazin-2-ylethyl)pyrimidin-2-amine](/img/structure/B4255618.png)
![(4aS*,8aR*)-2-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)decahydroisoquinoline](/img/structure/B4255631.png)
![2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B4255643.png)
![N-[5-fluoro-2-(trifluoromethyl)benzyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4255649.png)

![N-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenyl)acetamide](/img/structure/B4255655.png)
![ethyl 1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4255661.png)